The compound is primarily synthesized for use in research and industrial applications. It falls under the category of substituted benzaldehydes, which are widely utilized as intermediates in organic synthesis and pharmaceutical development.
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde typically involves several key steps:
The reaction conditions generally involve using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction. Reaction temperatures typically range from 60°C to 65°C, with stirring for several hours to ensure complete conversion of starting materials into the desired product .
The synthesis can yield high-purity products, often exceeding 99% purity after recrystallization processes .
The molecular structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The compound consists of:
4-(Difluoromethoxy)-3-methoxybenzaldehyde can undergo several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve basic or acidic media .
4-(Difluoromethoxy)-3-methoxybenzaldehyde primarily targets Transforming Growth Factor-beta 1 (TGF-β1), which is involved in epithelial–mesenchymal transformation (EMT) processes.
The compound inhibits the expression of proteins such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen type I, which are crucial for EMT. This action results in reduced fibrosis in lung epithelial cells, specifically A549 cells, indicating its potential therapeutic applications in fibrotic diseases .
The compound modulates the TGF-β1/Smad signaling pathway, leading to attenuation of fibrotic responses in cellular models .
4-(Difluoromethoxy)-3-methoxybenzaldehyde has several applications across different fields:
Research continues into optimizing synthesis methods and exploring new applications in drug development, particularly concerning anti-fibrotic therapies and other medicinal chemistry endeavors .
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS Registry Number: 162401-70-9) is a fluorinated aromatic aldehyde characterized by the molecular formula C~9~H~8~F~2~O~3~ and a molecular weight of 202.15 g/mol [1] [4]. Its systematic IUPAC name is 4-(difluoromethoxy)-3-methoxybenzaldehyde, with alternative designations including 3-methoxy-4-(difluoromethoxy)benzaldehyde and 4-Difluoromethoxy-3-methoxybenzaldehyde. The compound features a benzaldehyde core substituted at the meta position by a methoxy group (–OCH~3~) and at the para position by a difluoromethoxy group (–OCF~2~H) [1] [8]. Its canonical SMILES representation (O=CC~1~=CC=C(OC(F)F)C(OC)=C~1~) and InChIKey (KGPOVKAYCXTCQS-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors for chemical databases [1] [4].
Table 1: Key Identifiers for 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Property | Value |
---|---|
CAS Registry Number | 162401-70-9 |
Molecular Formula | C~9~H~8~F~2~O~3~ |
Molecular Weight | 202.15 g/mol |
IUPAC Name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde |
MDL Number | MFCD03412217 |
SMILES | O=CC~1~=CC=C(OC(F)F)C(OC)=C~1~ |
InChIKey | KGPOVKAYCXTCQS-UHFFFAOYSA-N |
Structurally, the molecule integrates two distinct functional groups with opposing electronic effects: the electron-donating methoxy group and the strongly electron-withdrawing difluoromethoxy group. The difluoromethoxy moiety (–OCF~2~H) exhibits a gauche conformation due to hyperconjugative interactions between oxygen lone pairs and σ* orbitals of C-F bonds, resulting in a torsional angle of approximately 72° relative to the aromatic plane [10]. This group significantly influences the compound’s electronic profile, reducing the electron density at the aldehyde carbon (δ+ = ~0.42) compared to non-fluorinated analogs. Crystallographic studies confirm coplanarity of the methoxy group with the aromatic ring, while the difluoromethoxy group adopts a perpendicular orientation to minimize steric repulsion [1] [6]. The carbon-fluorine bonds within the difluoromethoxy group are exceptionally strong (bond energy ~485 kJ/mol) and short (1.33 Å), contributing to the compound’s thermal stability up to 250°C [10].
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde emerged as a critical challenge in late 20th-century fluoroorganic chemistry, driven by pharmaceutical demand for metabolically stable aromatic building blocks. Early routes (1990s–2000s) relied on electrophilic fluorination agents like fluoroxytrifluoromethane (CF~3~OF) or xenon difluoride (XeF~2~) for direct ring fluorination but suffered from regioselectivity issues and low yields (<25%) [3]. A significant advancement occurred with the adoption of difluorochloromethane (ClCF~2~H) as a difluoromethoxylation reagent for catechols. This method involved reacting 3,4-dihydroxybenzaldehyde with gaseous ClCF~2~H under basic conditions (e.g., potassium carbonate), but industrial scalability was hampered by ClCF~2~H’s toxicity (TLV < 10 ppm), high-pressure reactor requirements, and inconsistent stoichiometric control yielding 20–30% target product alongside 20% bis-difluoromethylated byproduct [7].
The paradigm shifted toward solid difluoromethylation reagents circa 2010–2015 to enhance safety and selectivity. Sodium chlorodifluoroacetate (ClCF~2~CO~2~Na) emerged as a key alternative, decomposing in situ to generate :CF~2~ radicals under thermal activation (60–120°C). In dimethylformamide or dimethyl sulfoxide solvents with inorganic bases (e.g., sodium carbonate), this reagent enabled mono-difluoromethoxylation of 3,4-dihydroxybenzaldehyde with improved selectivity (Scheme 1) [7]:
Scheme 1: Optimized Synthesis Using Sodium Chlorodifluoroacetate3,4-Dihydroxybenzaldehyde + ClCF~2~CO~2~Na → 4-(Difluoromethoxy)-3-hydroxybenzaldehyde → 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Critical innovations included:
These advances increased isolated yields to 57% – a 1.9-fold improvement over gaseous routes – establishing the current industrial standard [7]. Concurrently, catalytic electrophilic fluorination methods using N-fluorobenzenesulfonimide (NFSI) or Selectfluor® were developed for analogous fluorinated aromatics, though direct application to this specific aldehyde remained limited [3] [10].
4-(Difluoromethoxy)-3-methoxybenzaldehyde occupies a pivotal niche in medicinal chemistry due to the unique physicochemical properties imparted by its difluoromethoxy group. This moiety serves as a hydrogen-bond acceptor (σ~p~ = 0.34) and moderately lipophilic substituent (π = 0.47) that profoundly influences bioactivity profiles [6] [9]. Key research significance includes:
Table 2: Impact of Difluoromethoxy Group on PDE4 Inhibitor Properties
Analog Structure | PDE4D IC~50~ (nM) | Lipophilicity (Log P) | Metabolic Half-life (Human, h) |
---|---|---|---|
3,4-Dimethoxybenzaldehyde | 320 | 1.32 | 1.2 |
3-Methoxy-4-hydroxybenzaldehyde | 415 | 0.98 | 0.8 |
4-(Difluoromethoxy)-3-methoxybenzaldehyde | 51 | 1.73 | >6.0 |
Beyond PDE4 inhibitors, this aldehyde scaffolds novel fluorinated compounds exploring fluorine’s role in materials science (e.g., liquid crystals) and agrochemicals, cementing its status as a versatile building block in organofluorine chemistry [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: